B1150203 Toxina pertussis CAS No. 70323-44-3

Toxina pertussis

Número de catálogo B1150203
Número CAS: 70323-44-3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pertussis toxin (PT) is the main virulence factor causing whooping cough or pertussis, a highly contagious respiratory disease. This protein's composition was revealed and sequenced in the 1980s. PT plays a critical role in the pathogenesis of pertussis, influencing both the immune response and disease severity. Despite high vaccination coverage, pertussis remains a significant public health challenge due to the waning immunity and the pathogen's adaptation to vaccine-induced immunity (Barkoff et al., 2021).

Synthesis Analysis

PT synthesis is a complex biological process involving various genetic and environmental factors. Bordetella pertussis, the bacterium responsible for pertussis, synthesizes PT as part of its virulence mechanism to colonize the respiratory tract and evade the host immune response. The toxin's synthesis is regulated by the bacterial virulence regulatory system, BvgAS, which responds to environmental cues (Carbonetti, 2016).

Molecular Structure Analysis

The molecular structure of PT consists of an A-B toxin arrangement, where the A subunit is enzymatically active, and the B oligomer is responsible for binding to the host cell receptors. This structure is crucial for the toxin's entry into host cells and the subsequent alteration of host cell functions. Understanding PT's molecular structure has been key to developing strategies for neutralizing its activity and improving vaccine design (Preston & Kerr, 2001).

Chemical Reactions and Properties

PT induces a range of biochemical reactions in host cells, primarily through the ADP-ribosylation of the alpha subunit of the host cell's G proteins. This modification disrupts normal cellular signaling pathways, leading to the characteristic symptoms of pertussis. The toxin's ability to modulate immune responses also plays a role in its virulence and the persistence of infection (Preston & Kerr, 2001).

Physical Properties Analysis

The physical properties of PT, including its stability and solubility, are influenced by its molecular structure and the environmental conditions. These properties are essential for the toxin's biological function and its interaction with the immune system. Research into PT's physical properties has implications for vaccine development and the formulation of pertussis therapeutics (Preston & Kerr, 2001).

Chemical Properties Analysis

PT's chemical properties, such as its reactivity and interaction with other molecules, are central to its role as a virulence factor. The toxin's chemical interactions with host cell molecules are critical for its entry, activity, and effects on host cell physiology. Insights into PT's chemical properties have guided efforts to neutralize its effects and enhance the efficacy of pertussis vaccines (Preston & Kerr, 2001).

Aplicaciones Científicas De Investigación

Papel en la enfermedad grave por pertussis

La toxina pertussis (PT) es una toxina proteica multisubunitaria que inhibe la señalización a través de un subconjunto de receptores acoplados a proteína G en células de mamíferos {svg_1}. La actividad de PT se ha relacionado con la enfermedad grave y letal por pertussis en lactantes {svg_2}. Una versión destoxificada de PT es un componente común de todas las vacunas acelulares contra la pertussis autorizadas {svg_3}.

Modulación de las respuestas inmunitarias e inflamatorias

PT juega un papel importante en la modulación de las respuestas inmunitarias e inflamatorias a la infección {svg_4}. Contribuye a la tos paroxística característica de la pertussis {svg_5}. Esta revisión considera la asociación de la actividad de PT con tres aspectos diferentes de la enfermedad por pertussis: enfermedad grave en lactantes; respuestas inmunitarias e inflamatorias; y tos paroxística {svg_6}.

Contribución a la patogénesis

Se han acumulado pruebas significativas que respaldan la contribución de PT a la patogénesis a partir de estudios en modelos animales {svg_7}. Se considera que PT promueve la mayoría de las manifestaciones patogénicas {svg_8}.

Papel en la infección respiratoria

La pertussis, comúnmente conocida como tos ferina, es una infección respiratoria causada por la bacteria Bordetella pertussis {svg_9}. PT es un factor de virulencia importante de este patógeno respiratorio {svg_10}.

Inducción del reflejo de la tos

Al estudiar varios mutantes bacterianos y observar la respuesta de la tos en ratones, los investigadores identificaron tres factores bacterianos llamados PT, Vag8 y lipooligosacárido que trabajan juntos para inducir el reflejo de la tos {svg_11}.

Papel en el desarrollo de vacunas

PT es un componente común de todas las vacunas acelulares contra la pertussis autorizadas {svg_12}. La disminución de la inmunidad de la vacuna con el tiempo se ha convertido en una preocupación creciente, y se están evaluando varias vacunas nuevas contra la pertussis para abordar este problema {svg_13}.

Mecanismo De Acción

Target of Action

Pertussis Toxin (PT) is a protein-based AB5-type exotoxin produced by the bacterium Bordetella pertussis . The primary targets of PT are the G proteins of the Gi/o class in mammalian cells . These G proteins play a crucial role in signal transduction within the cell .

Biochemical Pathways

The inhibition of G proteins by PT affects normal biological signaling. One of the key biochemical pathways affected by PT is the adenylate cyclase-mediated conversion of ATP to cyclic AMP . This results in an increase in intracellular cAMP, which can cause disturbances in cellular signaling mechanisms .

Pharmacokinetics

It is known that pt is secreted by bordetella pertussis during infection . The toxin then binds to receptors on the eukaryotic cell surface . After introduction into the eukaryotic cell, the toxin is activated by ATP .

Result of Action

The increase in intracellular cAMP induced by PT leads to a variety of effects on host cell activities . These include cell shape rounding associated with adhesion weakening process, actin structure remodeling for the cortical and dense components, increase in cytoskeleton stiffness, and inhibition of migration and repair . PT also causes several systemic effects, among which is an increased release of insulin, causing hypoglycemia .

Action Environment

The action of PT is influenced by various environmental factors. PT is involved in the colonization of the respiratory tract and the establishment of infection . The toxin plays a key role in the host colonization by targeting innate immune cells which express CD11b/CD18, the cellular receptor of CyaA . The local concentration of PT during Bordetella pertussis infection can significantly impair the migration and wound healing capacities of the intoxicated alveolar epithelial cells .

Safety and Hazards

The lethal dose (LD50) for PT is 18ug/kg i.p. body weight for mice and is unknown for humans. In the laboratory setting, typical routes of exposure are through inhalation, mucous membrane contact, sharps injuries with contaminated materials, and ingestion of trace amounts of the material if hands are not washed prior to eating or smoking .

Direcciones Futuras

Future goals include improving the efficacy of vaccines, protecting unvaccinated infants from infection and developing better treatment strategies for infants who become infected with B. pertussis . Achieving these goals requires a more thorough understanding of the mechanisms that are used by B. pertussis to establish infection and cause disease .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pertussis Toxin involves the assembly of several subunits to form the final product. The subunits are synthesized separately and then combined in a stepwise manner to form the complete toxin. The synthesis pathway involves the use of various chemical reactions such as peptide coupling, esterification, and oxidation.", "Starting Materials": [ "L-Aspartic acid", "L-Arginine", "L-Leucine", "L-Lysine", "L-Phenylalanine", "L-Proline", "L-Serine", "L-Threonine", "L-Tryptophan", "L-Tyrosine", "N-Acetylglucosamine", "Palmitic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Succinic anhydride", "Thioanisole", "Trifluoroacetic acid", "Triphenylphosphine", "Tris(2-carboxyethyl)phosphine", "Tryptamine", "Zinc chloride" ], "Reaction": [ "Synthesis of subunit S1: L-Aspartic acid is coupled with L-Arginine using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the S1 subunit.", "Synthesis of subunit S2: L-Leucine, L-Lysine, L-Phenylalanine, L-Proline, L-Serine, L-Threonine, and L-Tryptophan are coupled using peptide coupling reagents to form the S2 subunit.", "Synthesis of subunit S3: N-Acetylglucosamine is coupled with Palmitic acid using esterification reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the S3 subunit.", "Synthesis of subunit S4: Tryptamine is coupled with Thioanisole using esterification reagents to form the S4 subunit.", "Synthesis of subunit S5: L-Tyrosine is oxidized to form the S5 subunit.", "Assembly of Pertussis Toxin: The S1, S2, S3, S4, and S5 subunits are combined using chemical cross-linking agents such as zinc chloride and Tris(2-carboxyethyl)phosphine to form the complete Pertussis Toxin." ] }

Número CAS

70323-44-3

Apariencia

Assay:≥95% (estimated by SDS-PAGE)Each vial, when reconstituted to 500 μl with water, contains 50 μg of pertussis toxin in 0.01 M sodium phosphate, 0.05 M sodium chloride, pH 7.0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.